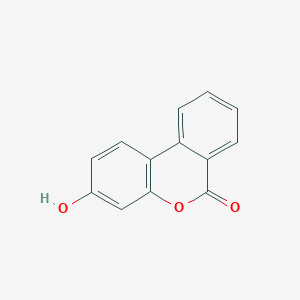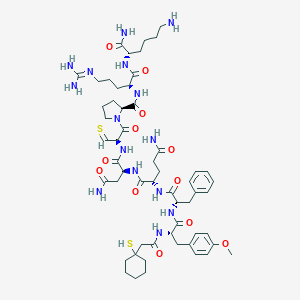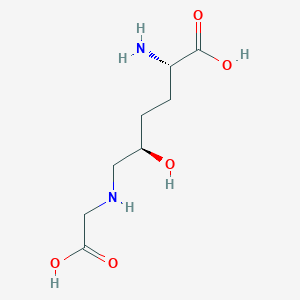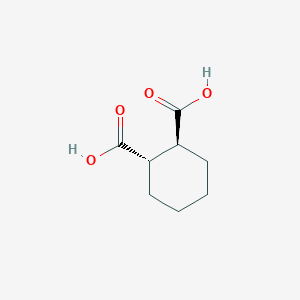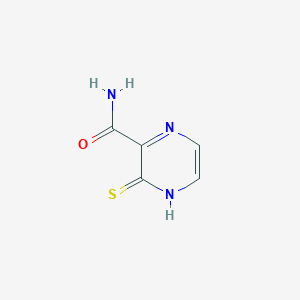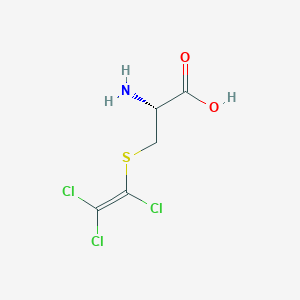
S-(1,2,2-三氯乙烯基)-L-半胱氨酸
描述
S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) is a compound related to S-(1,2-dichlorovinyl)-L-cysteine (DCVC), which has been studied for its interactions with proteins and its potential nephrotoxic effects. While the provided papers do not directly address TCVC, they do provide insights into the closely related DCVC, which can help infer some properties and behaviors of TCVC.
Synthesis Analysis
The synthesis of DCVC and its enantiomers has been explored using various methods, including enzymatic hydrolysis and reactions with tritium gas. For instance, the enantiomers of S-(1,2-dichlorovinyl)-[3-14C]-cysteine were synthesized starting with [I-14C]formaldehyde and involved preferential enzymic hydrolysis of N-acetyl-S-benzyl-L-[3-14C]cysteine . Another attempt to synthesize tritiated DCVC using the Wilzbach procedure encountered difficulties, resulting in a product with low radioactivity and containing impurities .
Molecular Structure Analysis
The molecular structure of DCVC and its metabolites has been characterized using techniques such as fast atom bombardment mass spectrometry (FAB-MS) and proton nuclear magnetic resonance spectroscopy. For example, DCVC sulfoxide, a putative metabolite of DCVC, was synthesized and characterized, providing insights into the stability and reactivity of such compounds .
Chemical Reactions Analysis
DCVC and its derivatives undergo various chemical reactions, including nonenzymic cleavage catalyzed by proteins, which results in the formation of pyruvate, ammonia, and chloride, as well as a yellow pigment associated with proteins . Additionally, DCVC sulfoxide reacts with glutathione (GSH) to form S-[1-chloro-2-(S-glutathionyl)vinyl]-L-cysteine sulfoxide, a reaction that involves Michael addition followed by the loss of HCl . The bioactivation mechanism of DCVC and TCVC has been studied, revealing the formation of thioacylating agents from enethiols, which may contribute to cytotoxic and mutagenic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of DCVC and its isomers have been investigated in the context of their toxicity. Both the L and D isomers of DCVC have been shown to be nephrotoxic, with the L-form being more toxic. These compounds cause dose- and time-dependent decreases in intracellular K+ and lactate dehydrogenase (LDH), leading to lesions in the proximal tubules . The acute effects of DCVC on renal function and ultrastructure have also been studied, revealing structure-activity relationships and biotransformation products .
科学研究应用
生物活化和代谢途径
S-(1,2,2-三氯乙烯基)-L-半胱氨酸(TCVC)在其生物活化机制和代谢途径方面得到了广泛研究。研究表明,TCVC及其类似物通过各种酶促过程进行生物活化,包括来自沙门氏菌等细菌的半胱氨酸共轭β-裂解酶。这一过程导致化合物的形成,如二氯乙酸,这对于理解TCVC的细胞毒性和诱变效应具有重要意义(Dekant et al., 1988)。
合成和标记
另一个研究领域涉及合成稳定同位素标记的TCVC类似物,这对于跟踪和研究其代谢途径和效应至关重要。例如,已合成S-(1,2,2-三氯乙烯基)-DL-半胱氨酸-3,3-2H2以促进此类研究(Bartels & Miner, 1990)。
DNA修复和遗传毒性效应
TCVC诱导DNA修复和其遗传毒性效应的潜力一直是研究的焦点。特别是,涉及培养的肾上皮细胞的研究表明,TCVC可以诱导非计划的DNA合成,这是DNA修复的标志,而不会影响细胞的存活能力。这表明了TCVC的遗传毒性潜力(Vamvakas et al., 1989)。
与蛋白质和细胞组分的相互作用
研究还探讨了TCVC如何与蛋白质和其他细胞组分相互作用。例如,已经证明了从TCVC形成蛋白质加合物,这有助于在分子水平上理解其毒性机制(Birner et al., 1994)。
人体内的代谢
已经研究了人体内TCVC的代谢,特别是在职业环境中,以了解其生物转化和排泄模式。这些研究对评估暴露于TCVC等化合物的风险至关重要(Birner et al., 1996)。
分析方法的开发
开发用于检测各种生物基质中的TCVC及其代谢物的分析方法是研究的重要组成部分。这些方法有助于研究其毒代动力学和对人类健康的影响(Luo et al., 2017)。
属性
IUPAC Name |
(2R)-2-amino-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl3NO2S/c6-3(7)4(8)12-1-2(9)5(10)11/h2H,1,9H2,(H,10,11)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUYBPJIKGDENR-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC(=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC(=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40913504 | |
| Record name | S-(Trichloroethenyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40913504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(1,2,2-trichlorovinyl)-L-cysteine | |
CAS RN |
98025-31-1 | |
| Record name | S-(1,2,2-Trichloroethenyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98025-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(1,2,3-Trichlorovinyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098025311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(Trichloroethenyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40913504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



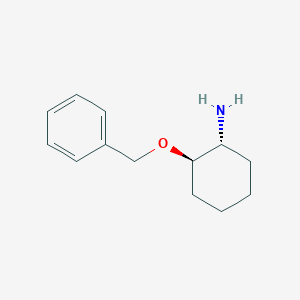
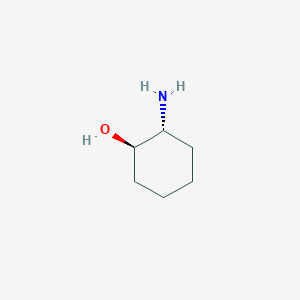
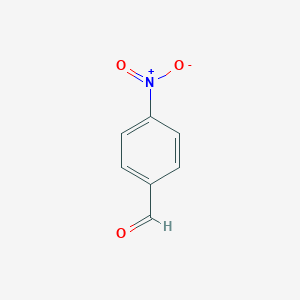


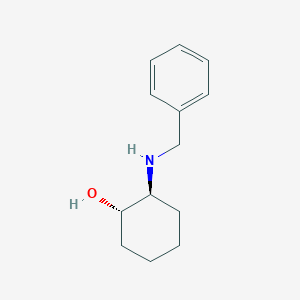
![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)
